2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
Description
The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 3 with a phenethyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-(methylthio)phenyl group. The incorporation of a 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide functionalities, while thioether linkages may improve lipophilicity and binding interactions .
Properties
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-33-20-13-11-19(12-14-20)24-28-23(32-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQJYZATKVTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Initial step: synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.
Intermediate step: conversion of the carbaldehyde to 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate.
Final step: condensation of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate with 3-phenethylquinazolin-4(3H)-one under suitable conditions, typically involving heating in the presence of a base.
Industrial production methods: For large-scale production, the process typically involves optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques are employed to enhance efficiency and quality.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Typically under mild conditions using agents like m-chloroperoxybenzoic acid.
Reduction: : Often using hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution facilitated by various reagents.
Common reagents and conditions:
Oxidizing agents: m-Chloroperoxybenzoic acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions: The primary products depend on the reaction type but include derivatives with modifications at the oxadiazole or quinazolinone rings, leading to diverse functional groups being introduced.
Scientific Research Applications
In chemistry, this compound serves as a precursor in synthesizing more complex molecules and as a reagent in organic reactions. In biology, its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it plays a role in the development of new pharmaceuticals with improved efficacy and reduced side effects. In industry, it's used in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, often enzymes or receptors, leading to changes in cellular pathways. It can modulate enzyme activity or disrupt cell signaling, contributing to its biological effects. The pathways involved typically include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and molecular differences between the target compound and three analogs from the provided evidence:
*Target compound’s molecular weight and formula are inferred from structural similarity to .
†Calculated based on replacement of 4-chlorobenzyl (C₇H₆Cl, ~126.5 g/mol) with phenethyl (C₈H₉, ~105.1 g/mol).
Key Observations:
The ethyl group in reduces steric bulk, which may favor binding in compact enzymatic pockets .
Heterocyclic Modifications :
- 1,2,4-Oxadiazole vs. Oxazole : Oxadiazoles () exhibit higher electronegativity and metabolic stability compared to oxazoles (), which are more prone to hydrolysis .
- Substituent Electronics : The 4-(methylthio)phenyl group (, target) is electron-rich due to the sulfur atom, contrasting with the electron-withdrawing 4-ethoxyphenyl () and 3-chlorophenyl () groups. These differences influence π-π stacking and hydrogen-bonding capabilities .
(474.5 g/mol) and 6 (411.9 g/mol) fall within acceptable ranges .
Research Implications and Limitations
While structural data for analogs are available, the absence of experimental data (e.g., solubility, bioactivity) in the provided evidence limits functional comparisons. Future studies should prioritize:
- Synthetic Optimization : Tailoring substituents to balance lipophilicity (e.g., methylthio vs. ethoxy) and molecular weight.
- Computational Modeling : Density functional theory (DFT) could predict electronic properties and binding affinities, as demonstrated in thermochemical studies .
Biological Activity
The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a complex organic molecule that combines several pharmacologically relevant structural motifs, including a quinazolinone core and an oxadiazole moiety. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications based on empirical studies and related research findings.
Structural Characteristics
The molecular structure of the compound can be dissected into:
- Quinazolinone Core : Known for various biological activities, particularly anticancer and antimicrobial properties.
- Oxadiazole Moiety : This five-membered heterocyclic ring is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
- Methylthio Substituent : Enhances lipophilicity and may influence biological interactions.
Anticancer Properties
Research indicates that compounds similar to quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Evaluation : A study demonstrated that quinazolinone derivatives bearing oxadiazole exhibited cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. One derivative showed an IC50 value of 7.52 μM against HeLa cells, indicating potent anticancer activity .
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties. Compounds containing this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific mechanism of action for the compound remains to be elucidated but may involve inhibition of essential bacterial enzymes .
Other Biological Activities
Beyond anticancer and antimicrobial properties, derivatives containing quinazolinone and oxadiazole structures have been reported to possess:
- Anti-inflammatory Effects : Many compounds in this class exhibit significant anti-inflammatory activity.
- Antioxidant Properties : Some studies suggest potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
While the precise mechanism of action for this compound is not fully understood, similar compounds have been shown to interact with various biological targets such as kinases and enzymes involved in cancer progression. The presence of the quinazolinone core suggests potential kinase inhibitory activity .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolinone | Quinazoline core; methyl group | Anticancer |
| 4-Thiazolidinones | Thiazole ring; various substituents | Antimicrobial |
| 1,2,4-Oxadiazoles | Oxadiazole ring; diverse side chains | Anti-inflammatory |
This comparison highlights the unique combination of functionalities in this compound that may confer distinct pharmacological properties not found in other compounds .
Case Studies and Empirical Evidence
Several studies have focused on synthesizing quinazolinone and oxadiazole hybrids to explore their biological activities:
- Synthesis and Evaluation of Quinazolinone Derivatives : A study synthesized new derivatives containing both quinazolinone and oxadiazole moieties. Among these, certain compounds demonstrated significant cytotoxicity against various cancer cell lines .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial activities of oxadiazole derivatives against a range of bacterial strains, confirming their potential as effective antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of structurally similar quinazolinone derivatives often involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under reflux conditions (e.g., ethanol or acetonitrile with catalytic acid) .
- Step 2: Introduction of the thioether linkage via nucleophilic substitution, typically using sodium hydride or potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 3: Quinazolinone core assembly through condensation of anthranilic acid derivatives with isothiocyanates or aldehydes, followed by cyclization .
Key Variables:
Q. How is the compound characterized to confirm structural integrity, and what spectral benchmarks are used?
Methodological Answer: Characterization relies on:
- 1H/13C NMR: Key signals include:
- IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=S (650–750 cm⁻¹) .
- HPLC-MS: Purity assessment (>95%) and molecular ion [M+H]+ matching theoretical mass .
Validation: Cross-referencing with synthesized analogs (e.g., triazole-thione derivatives) ensures consistency in spectral patterns .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound for kinase inhibition?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR or Aurora kinases) based on quinazolinone’s known pharmacophore .
- Docking Workflow:
- Interpretation: Higher binding affinity (ΔG < −8 kcal/mol) correlates with inhibitory potential. Modifications to the methylthiophenyl group may enhance hydrophobic interactions .
Q. How should researchers address contradictions in biological activity data across analogs?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to minimize inter-lab discrepancies .
- Structural Nuances: Compare substituent effects:
- Example: Electron-withdrawing groups (e.g., -NO₂) on the phenethyl moiety reduce antibacterial efficacy by 40% compared to electron-donating groups (e.g., -OCH₃) .
- Statistical Analysis: Apply ANOVA to differentiate significant activity trends (p < 0.05) from noise .
Q. What strategies mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain colloidal stability .
- Salt Formation: Synthesize sodium or potassium salts of the thiolate group to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free acid) .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) to improve bioavailability .
Q. How can tautomeric equilibria impact the compound’s reactivity and bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
